![molecular formula C14H18ClNO4 B13998799 (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate CAS No. 64219-74-5](/img/structure/B13998799.png)
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is a chemical compound that features a piperidine ring substituted with a methyl group and a benzo[1,3]dioxole moiety attached to a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate typically involves the esterification of benzo[1,3]dioxole-5-carboxylic acid with (1-Methyl-4-piperidyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine
Its structural features may be optimized to enhance biological activity and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: A precursor in the synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate.
(1-Methyl-4-piperidyl) alcohol: Another precursor used in the synthesis.
Benzo[1,3]dioxole derivatives: Compounds with similar structural motifs that exhibit diverse biological and chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64219-74-5 |
|---|---|
Formule moléculaire |
C14H18ClNO4 |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 1,3-benzodioxole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-15-6-4-11(5-7-15)19-14(16)10-2-3-12-13(8-10)18-9-17-12;/h2-3,8,11H,4-7,9H2,1H3;1H |
Clé InChI |
HHTGSYBNYQBZDR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=CC3=C(C=C2)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




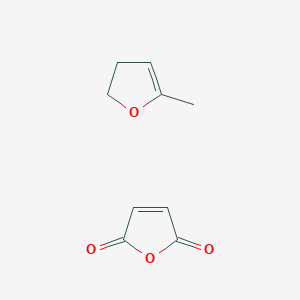
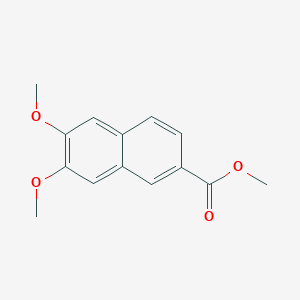
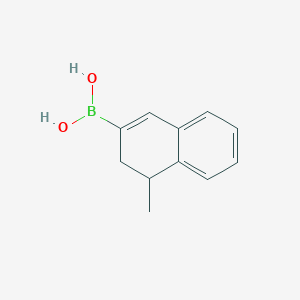
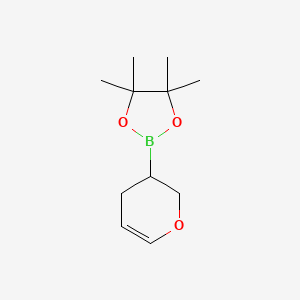
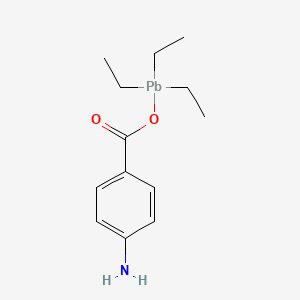
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
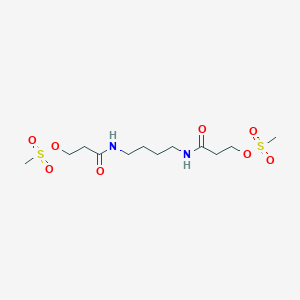
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
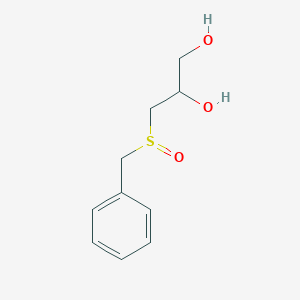
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
